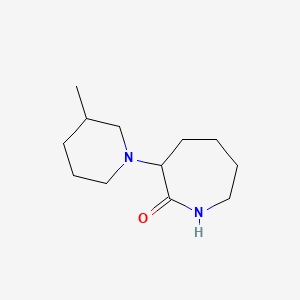
3-(3-Methylpiperidin-1-yl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylpiperidin-1-yl)azepan-2-one, also known as MPAA, is a cyclic amide compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylpiperidin-1-yl)azepan-2-one has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(3-Methylpiperidin-1-yl)azepan-2-one has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 3-(3-Methylpiperidin-1-yl)azepan-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitters in the brain. It has been shown to increase levels of dopamine and acetylcholine, which are important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
3-(3-Methylpiperidin-1-yl)azepan-2-one has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-Methylpiperidin-1-yl)azepan-2-one in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 3-(3-Methylpiperidin-1-yl)azepan-2-one research. One area of interest is its potential as a treatment for drug addiction. 3-(3-Methylpiperidin-1-yl)azepan-2-one has been shown to reduce drug-seeking behavior in animal studies, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential as a treatment for depression. 3-(3-Methylpiperidin-1-yl)azepan-2-one has been shown to increase levels of serotonin, a neurotransmitter involved in mood regulation, and further research could explore its potential as a treatment for depression.
Synthesemethoden
The synthesis of 3-(3-Methylpiperidin-1-yl)azepan-2-one involves the reaction of 3-methylpiperidine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the final compound. This method has been optimized to produce high yields of pure 3-(3-Methylpiperidin-1-yl)azepan-2-one.
Eigenschaften
IUPAC Name |
3-(3-methylpiperidin-1-yl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-5-4-8-14(9-10)11-6-2-3-7-13-12(11)15/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIYWICAJAKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

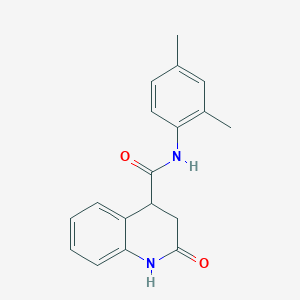
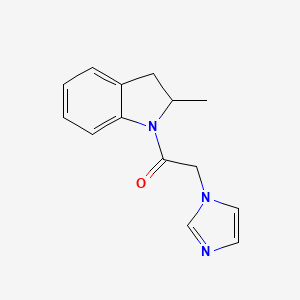
![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
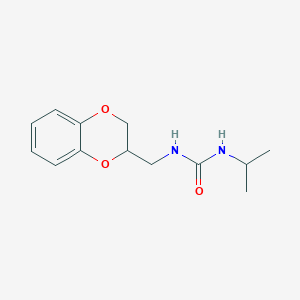
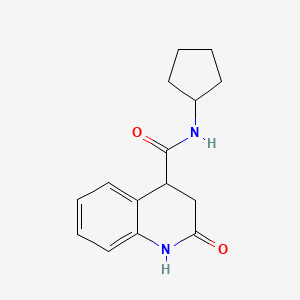

![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
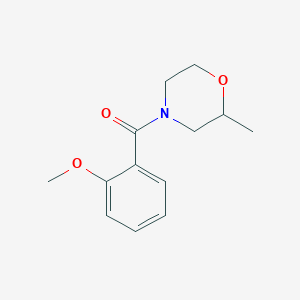
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)

![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)